1,2-Dibromo-5-hexene

CAS No.: 4285-48-7

Cat. No.: VC3783914

Molecular Formula: C6H10Br2

Molecular Weight: 241.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4285-48-7 |

|---|---|

| Molecular Formula | C6H10Br2 |

| Molecular Weight | 241.95 g/mol |

| IUPAC Name | 5,6-dibromohex-1-ene |

| Standard InChI | InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 |

| Standard InChI Key | WFGDPUOTONXJOS-UHFFFAOYSA-N |

| SMILES | C=CCCC(CBr)Br |

| Canonical SMILES | C=CCCC(CBr)Br |

Introduction

Chemical Identity and Structure

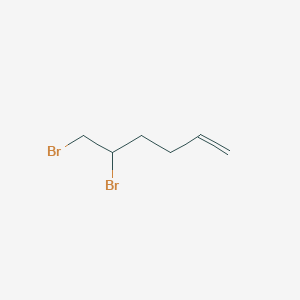

1,2-Dibromo-5-hexene is characterized by the molecular formula C₆H₁₀Br₂ with a molecular weight of 241.95 g/mol . The compound features two bromine atoms at the C-1 and C-2 positions, with a terminal double bond at the C-5 position of the hexene backbone.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 4285-48-7 |

| Molecular Formula | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol |

| IUPAC Name | 5,6-dibromohex-1-ene |

| SMILES | C=CCCC(CBr)Br |

| Standard InChI | InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 |

| InChIKey | WFGDPUOTONXJOS-UHFFFAOYSA-N |

| PubChem CID | 2755398 |

The structural configuration clearly indicates the positions of functional groups, with the two bromine atoms at positions 5 and 6, and the double bond at position 1 of the hexene chain . This arrangement is critical to understanding its chemical behavior and reactivity in various synthetic applications.

Physical and Chemical Properties

1,2-Dibromo-5-hexene exhibits physical and chemical properties characteristic of dibrominated alkenes, making it valuable for various chemical processes. The National Institute of Standards and Technology (NIST) has compiled critically evaluated thermophysical property data for this compound .

Thermodynamic Properties

The compound has well-documented thermodynamic properties across a range of temperatures and pressures:

| Property | Value Range | Conditions |

|---|---|---|

| Normal Boiling Temperature | Temperature-dependent | Liquid and Gas phases |

| Critical Temperature | Temperature-dependent | Liquid and Gas phases |

| Critical Pressure | Pressure-dependent | Liquid and Gas phases |

| Boiling Temperature | Variable | Pressure range: 1.27038×10⁻⁵ kPa to 3035.54 kPa |

| Phase Boundary Pressure | Variable | Temperature range: 210 K to 693 K |

| Heat Capacity (at saturation pressure) | Variable | Temperature range: 250 K to 679.14 K |

| Heat Capacity (at constant pressure) | Variable | Temperature range: 200 K to 1000 K (Ideal Gas) |

| Enthalpy of Vaporization | Variable | Temperature range: 255 K to 693 K |

These thermodynamic properties are essential for understanding the behavior of 1,2-Dibromo-5-hexene under different reaction conditions and for optimizing synthesis protocols .

Physical Properties

Key physical properties of 1,2-Dibromo-5-hexene include:

| Property | Value Range | Conditions |

|---|---|---|

| Density (Liquid) | Variable | Temperature range: 200 K to 693 K |

| Density (Gas) | Variable | Temperature: 340 K to 672 K; Pressure: 0.0006 kPa to 553.381 kPa |

| Viscosity (Liquid) | Variable | Temperature range: 270 K to 690 K |

| Viscosity (Gas) | Variable | Temperature range: 470 K to 1030 K |

| Thermal Conductivity (Liquid) | Variable | Temperature range: 200 K to 620 K |

| Thermal Conductivity (Gas) | Variable | Temperature range: 470 K to 1030 K |

| Refractive Index | Experimentally determined | Various wavelengths and temperatures |

These physical properties provide valuable information for handling, storing, and utilizing 1,2-Dibromo-5-hexene in laboratory and industrial settings .

Mass Spectrometry Characteristics

1,2-Dibromo-5-hexene has well-characterized mass spectrometry profiles with predicted collision cross-section (CCS) values for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 240.92221 | 140.2 |

| [M+Na]⁺ | 262.90415 | 134.4 |

| [M+NH₄]⁺ | 257.94875 | 142.2 |

| [M+K]⁺ | 278.87809 | 140.6 |

| [M-H]⁻ | 238.90765 | 139.7 |

| [M+Na-2H]⁻ | 260.88960 | 140.6 |

| [M]⁺ | 239.91438 | 138.0 |

| [M]⁻ | 239.91548 | 138.0 |

These CCS values are particularly useful for analytical identification and quantification using modern mass spectrometry techniques .

Synthesis Methods

Several methods exist for the synthesis of 1,2-Dibromo-5-hexene and related dibrominated compounds, with recent advances focusing on environmentally friendly approaches.

Analytical Methods

The identification and characterization of 1,2-Dibromo-5-hexene typically involve a combination of spectroscopic and chromatographic techniques.

Chromatographic Analysis

For analysis of 1,2-Dibromo-5-hexene, the following techniques are commonly employed:

-

Gas Chromatography (GC)

-

Liquid Chromatography (LC)

-

Chromatography coupled with Mass Spectrometry (GC-MS or LC-MS)

These methods allow for precise identification and quantification of the compound in various matrices and reaction mixtures.

Spectroscopic Characterization

Spectroscopic methods provide essential structural information:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR spectra analysis

-

¹³C NMR spectra analysis

-

-

Mass Spectrometry (MS)

-

GC-MS for structural confirmation

-

MS analysis using collision cross-section values

-

-

Infrared Spectroscopy

-

FTIR spectra analysis

-

These spectroscopic techniques provide complementary data for structural confirmation and purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume